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Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model

for the human inflammatory demyelinating disease of the central nervous system (CNS),

multiple sclerosis (MS). The model is characterized by infiltration of inflammatory cells into the

CNS, leading to demyelination and axonal damage, which clinically manifests as paralysis.

Induction of EAE using specific myelin peptides allows for the study of disease pathogenesis

and the evaluation of potential therapeutic agents. Myelin Basic Protein (MBP) and its peptide

fragments are well-established encephalitogens used to induce EAE. This document provides

detailed protocols for the successful induction of an EAE model using the MBP Ac1-9 peptide.

Quantitative Data Summary
Successful induction of EAE is dependent on several factors including the mouse strain, the

dose of the encephalitogenic peptide, and the use of adjuvants. The following tables

summarize the recommended dosages and components for the induction of EAE using MBP
Ac1-9.

Table 1: Reagents and Recommended Dosages for EAE Induction
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Reagent
Recommended Dose per
Mouse

Concentration

MBP Ac1-9 Peptide 100 - 200 µg 1 - 2 mg/mL in PBS

Complete Freund's Adjuvant

(CFA)
100 µL

4 mg/mL Mycobacterium

tuberculosis

Pertussis Toxin (PTX) 200 - 500 ng 1-2.5 µg/mL in PBS

Table 2: Recommended Mouse Strains and Pertussis Toxin Administration Schedule

Mouse Strain PTX Administration (Day 0) PTX Administration (Day 2)

C57BL/6 200 - 500 ng (Intraperitoneal) 200 - 500 ng (Intraperitoneal)

SJL 200 - 400 ng (Intraperitoneal) 200 - 400 ng (Intraperitoneal)

Experimental Protocols
Protocol 1: Preparation of MBP Ac1-9/CFA Emulsion
Materials:

MBP Ac1-9 peptide

Sterile Phosphate Buffered Saline (PBS)

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

Two 1 mL glass Luer-lock syringes

One Luer-lock connector

Sterile microcentrifuge tubes

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15598555?utm_src=pdf-body
https://www.benchchem.com/product/b15598555?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the MBP Ac1-9 peptide in sterile PBS to a final concentration of 2 mg/mL. For

example, dissolve 2 mg of peptide in 1 mL of PBS.

Vortex the CFA vial thoroughly to ensure the Mycobacterium tuberculosis is evenly

suspended.

In a sterile microcentrifuge tube, combine equal volumes of the MBP Ac1-9 solution and the

CFA. For example, mix 500 µL of the 2 mg/mL peptide solution with 500 µL of CFA.

To create a stable emulsion, draw the entire mixture into one of the 1 mL glass syringes.

Connect this syringe to the second empty glass syringe using the Luer-lock connector.

Forcefully pass the mixture back and forth between the two syringes for at least 10-15

minutes.

To check for a stable emulsion, drop a small amount of the mixture onto the surface of cold

water. A stable emulsion will form a single, cohesive droplet that does not disperse.

Keep the emulsion on ice until ready for injection.

Protocol 2: Induction of Active EAE in Mice
Materials:

MBP Ac1-9/CFA emulsion

Pertussis Toxin (PTX)

Sterile PBS

Female C57BL/6 or SJL mice, 8-12 weeks old

Insulin syringes with 27-30 gauge needles

Procedure:

Day 0: Immunization and First PTX Injection
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Anesthetize the mice according to your institution's approved animal protocols.

Draw 100 µL of the MBP Ac1-9/CFA emulsion into an insulin syringe.

Administer the 100 µL of emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per

site).

Dilute the Pertussis Toxin stock solution in sterile PBS to the desired concentration (e.g., 2

µg/mL for a 200 ng dose in 100 µL).

Administer the appropriate dose of PTX (200-500 ng) intraperitoneally (i.p.) in a volume of

100-200 µL.

Day 2: Second PTX Injection

Administer a second dose of PTX (200-500 ng) intraperitoneally, prepared as on Day 0.

Protocol 3: Clinical Scoring of EAE
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-

immunization. Body weight should also be recorded daily. A standard 0-5 scoring scale is used

to assess disease severity[1]:

Table 3: EAE Clinical Scoring Scale
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Score Clinical Signs

0 No clinical signs

0.5 Distal limp tail

1 Complete limp tail

1.5 Limp tail and hindlimb weakness (unsteady gait)

2
Limp tail and partial hindlimb paralysis (one leg

dragging)

2.5
Limp tail and partial hindlimb paralysis (both

legs dragging)

3 Limp tail and complete hindlimb paralysis

3.5
Limp tail, complete hindlimb paralysis, and

partial forelimb paralysis

4
Limp tail, complete hindlimb and forelimb

paralysis (quadriplegia)

5 Moribund state or death

Signaling Pathways in EAE Pathogenesis
The development of EAE involves a complex interplay of immune cells and signaling pathways.

Key pathways implicated in the pathogenesis include the Toll-like receptor (TLR) signaling, NF-

κB activation, and TGF-β signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (APC)

Naive T-Cell

Central Nervous System (CNS)

TLR MyD88
NF-κB Activation

Pro-inflammatory
Cytokine Production
(IL-6, IL-12, IL-23)

Th1/Th17
Differentiation

MHC-II

TCR

Antigen Recognition

MBP Ac1-9

Presentation

Blood-Brain Barrier
(BBB)Infiltration Demyelination &

Inflammation
Microglia / Astrocytes TGF-β Signaling

Click to download full resolution via product page

Caption: Key signaling events in EAE pathogenesis.

The TLR-MyD88 signaling pathway plays a crucial role in the innate immune response and the

initiation of the adaptive immune response in EAE.[2] The activation of NF-κB in antigen-

presenting cells leads to the production of pro-inflammatory cytokines, which drive the

differentiation of pathogenic Th1 and Th17 cells.[3] In the CNS, TGF-β signaling in glial cells

can contribute to the inflammatory environment that facilitates T-cell mediated demyelination.[4]

Experimental Workflow
The successful induction of the EAE model using MBP Ac1-9 follows a well-defined workflow.
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Caption: Experimental workflow for MBP Ac1-9 induced EAE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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